2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid
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Overview
Description
2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes difluorophenyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid involves multiple steps. The key steps include the formation of the difluorophenyl and pyrazolyl groups, followed by their coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)benzoic acid
- 2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl derivatives
Uniqueness
2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H16F2N4O3 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C23H16F2N4O3/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16/h2-12H,1H3,(H,26,27)(H,31,32)/b5-3+ |
InChI Key |
UMAKCENGRSEXNB-HWKANZROSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)O)/C=C/C(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)O)C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F |
Origin of Product |
United States |
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